molecular formula C10H10N2O6 B8040431 2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate

2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate

Cat. No.: B8040431
M. Wt: 254.20 g/mol
InChI Key: HQYVVPFATRGURI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes both cyano and ethoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate involves several steps. One common method includes the reaction of ethyl oxalate with a cyano-containing reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxalate derivatives.

    Reduction: Reduction reactions can yield simpler compounds with fewer functional groups.

    Substitution: The cyano and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate involves its interaction with molecular targets through its functional groups. The cyano and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar compounds to 2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate include:

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar functional groups but differ in their overall structure and specific applications.

Properties

IUPAC Name

2-O-(1,1-dicyano-2-ethoxy-2-oxoethyl) 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-3-16-7(13)8(14)18-10(5-11,6-12)9(15)17-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVVPFATRGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OC(C#N)(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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